2'-[(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol

Mass spectrometry Chromatographic resolution Impurity identification

2'-[(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol (CAS 160514-13-6, molecular formula C₁₄H₁₂N₄O, molecular weight 252.27 g/mol) is the European Pharmacopoeia (EP)-designated Losartan Potassium Impurity B, also recognized as a hydroxymethyl impurity and synthetic intermediate across at least six angiotensin II receptor blocker (ARB/sartan) drug substances: losartan, candesartan, irbesartan, olmesartan, telmisartan, and valsartan. The compound features a biphenyl-tetrazole core bearing a reactive 4'-hydroxymethyl (-CH₂OH) substituent, which distinguishes it from the 4'-methyl analog (Losartan EP Impurity E, MW 236.27) and from the oxidized carboxylic acid metabolite EXP3174.

Molecular Formula C14H12N4O
Molecular Weight 252.27 g/mol
CAS No. 160514-13-6
Cat. No. B143096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-[(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol
CAS160514-13-6
Synonyms2’-(1H-Tetrazol-5-yl)-[1,1’-biphenyl]-4-methanol; 
Molecular FormulaC14H12N4O
Molecular Weight252.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC=C(C=C2)CO)C3=NNN=N3
InChIInChI=1S/C14H12N4O/c19-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)14-15-17-18-16-14/h1-8,19H,9H2,(H,15,16,17,18)
InChIKeyZRQJTHPAIULYJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-[(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol (CAS 160514-13-6): Pharmacopoeial Impurity Reference Standard and Multi-Sartan Synthetic Intermediate


2'-[(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol (CAS 160514-13-6, molecular formula C₁₄H₁₂N₄O, molecular weight 252.27 g/mol) is the European Pharmacopoeia (EP)-designated Losartan Potassium Impurity B, also recognized as a hydroxymethyl impurity and synthetic intermediate across at least six angiotensin II receptor blocker (ARB/sartan) drug substances: losartan, candesartan, irbesartan, olmesartan, telmisartan, and valsartan . The compound features a biphenyl-tetrazole core bearing a reactive 4'-hydroxymethyl (-CH₂OH) substituent, which distinguishes it from the 4'-methyl analog (Losartan EP Impurity E, MW 236.27) and from the oxidized carboxylic acid metabolite EXP3174 [1]. It is catalogued under UNII 14NFA600H4, DTXSID20166899, and PubChem CID 11507097, with over 828 associated patent families and 15 primary literature records reflecting its broad industrial relevance [2].

Why Losartan EP Impurity B (CAS 160514-13-6) Cannot Be Interchanged with Other Biphenyl-Tetrazole Sartan Impurities


Within the biphenyl-tetrazole sartan impurity class, structural differences as small as a single substituent change produce discrete chromatographic retention behavior, distinct mass spectrometric signatures, and divergent synthetic provenance—each of which directly impacts regulatory compliance and analytical validity. The 4'-hydroxymethyl moiety confers a molecular weight of 252.27 g/mol (16 Da heavier than the methyl analog Impurity E at 236.27 g/mol), a hydrogen bond donor count of 2, and a topological polar surface area of 74.7 Ų [1]. These physicochemical properties govern retention time differentiation in pharmacopoeial HPLC methods and preclude direct substitution of one impurity reference standard for another during method validation, system suitability testing, or quality control release [2]. Furthermore, unlike the trityl-protected hydroxymethyl intermediates (e.g., CAS 154709-18-9, which carry a triphenylmethyl protecting group and are used exclusively as synthetic intermediates), this deprotected compound serves simultaneously as a process impurity marker AND a key intermediate building block—a dual functional role that most sartan-related impurities do not fulfill [3].

Quantitative Procurement-Relevant Differentiation Evidence for 2'-[(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol (CAS 160514-13-6)


Molecular Weight Differentiation: 16 Da Mass Advantage Over the Closest Methyl Analog (Losartan EP Impurity E)

The hydroxymethyl (-CH₂OH) substituent of the target compound confers a monoisotopic mass of 252.10111102 Da and an average molecular weight of 252.27 g/mol, which is 16 Da heavier than the methyl (-CH₃) analog Losartan EP Impurity E (CAS 120568-11-8; C₁₄H₁₂N₄; average MW 236.27 g/mol; monoisotopic mass 236.106 Da) [1] . This mass increment corresponds to the substitution of one hydrogen atom by a hydroxyl group and provides a Δm/z of +16 in MS¹ spectra, enabling unambiguous precursor ion discrimination even at trace concentrations without requiring chromatographic baseline resolution [1]. The hydrogen bond donor count increases from 1 (Impurity E) to 2 (target compound), and the topological polar surface area expands to 74.7 Ų (versus ~54.5 Ų for the methyl analog), predicting measurably longer reversed-phase HPLC retention under acidic mobile phase conditions [1].

Mass spectrometry Chromatographic resolution Impurity identification HPLC-MS method validation

Cross-Sartan Applicability: Validated Impurity or Intermediate for Six Distinct ARB Drug Substances Versus Three to Four for the Methyl Analog

The target compound is explicitly catalogued as a hydroxymethyl impurity and/or synthetic intermediate for six sartan active pharmaceutical ingredients (APIs): losartan, candesartan, irbesartan, olmesartan, telmisartan, and valsartan . In contrast, Losartan EP Impurity E (the methyl analog, CAS 120568-11-8) is predominantly listed as an impurity for three sartan APIs: losartan, irbesartan, and candesartan [1]. The broader cross-sartan scope of the hydroxymethyl impurity is attributed to the fact that the 4'-hydroxymethyl biphenyl-tetrazole core is a common late-stage intermediate in the convergent synthesis of multiple sartan APIs that share the same biphenyl-tetrazole pharmacophore but diverge at the imidazole/imidazoline coupling step . This factor makes the compound directly relevant to quality control and method validation programs spanning at least five of the Ph. Eur. monograph-governed sartan substances (Losartan potassium monograph 2232, Valsartan 2423, Irbesartan 2465, Candesartan cilexetil 2573, Olmesartan medoxomil 2600) [2].

Multi-drug impurity profiling Sartan quality control Pharmaceutical reference standards Regulatory ANDA/DMF submissions

Reference Standard Purity Specification: NLT 97% HPLC with Full Characterization Suite Including Structure Elucidation Report

Commercial reference standard lots of this compound are supplied with a minimum HPLC purity specification of 97% (NLT 97% as per representative Certificate of Analysis), with potency calculated as [100 − (Water content by KF)] × HPLC Purity / 100, and accompanied by orthogonal identity confirmation via ¹H-NMR, IR, and mass spectrometry (ESI) . Multiple independent suppliers offer this impurity reference standard at ≥98% HPLC purity [1], and certain vendors additionally provide a comprehensive Structure Elucidation Report (SER) and full traceability against USP or EP pharmacopeial standards [2]. In comparison, Losartan EP Impurity E (CAS 120568-11-8) is typically specified at >98% HPLC purity with standard characterization, but explicit provision of an SER and EP/USP traceability documentation is less consistently available across suppliers . The validated gradient HPLC method of Qiu et al. (2015) demonstrated simultaneous quantification of losartan potassium and eleven related impurities including Impurity B, achieving linear regression r > 0.9995, average recovery rates of 97.00–103.00%, and RSD < 2.00% (n = 3), with limits of detection in the ng/mL range [3].

Reference standard certification Certificate of Analysis (COA) Method validation (AMV) Regulatory compliance

Patent-Protected Synthetic Methodology with Documented Yield Data: Grignard-Mediated Biphenyl-Tetrazole Coupling Achieving 72–82% and Solid-Phase Suzuki Routes with Up to 92% Yield

The compound class (substituted biphenyl tetrazoles including the target hydroxymethyl derivative) has been the subject of dedicated process chemistry patents. US Patent 5,252,753 (Ortho Pharmaceutical Corp.) discloses a method for producing substituted biphenyl tetrazoles via reaction of 5-(2-fluorophenyl)-1H-tetrazole with a Grignard reagent, achieving yields of approximately 72–82% without the use or generation of highly toxic materials [1]. More recently, a one-pot multicomponent reaction catalyzed by iron nanoparticles supported on silica (Fe/SiO₂) was reported to deliver biphenyl tetrazole derivatives in yields up to 92% under mild conditions (100 °C), with excellent catalyst recyclability [2]. A solid-phase Suzuki coupling approach employing a dihydropyran carboxylic acid-type linker was also demonstrated for the preparation of various biphenyltetrazole derivatives [3]. These established synthetic routes—combined with the compound's documented status as a key intermediate for at least six sartan APIs —provide prospective industrial users with validated manufacturing pathways that simpler methyl analogs (which lack the reactive hydroxymethyl handle for downstream functionalization) cannot offer.

Synthetic intermediate procurement Process chemistry Grignard coupling Solid-phase synthesis Biphenyl-tetrazole methodology

Patent and Literature Density: 828 Patent Families and 15 Primary Literature Records Indicating Broad Industrial and Academic Utilization

According to PubChemLite annotation data, the target compound is associated with 828 patent families and 15 primary literature records [1]. While Losartan EP Impurity E (PubChem CID 9794697) is also associated with a substantial patent corpus, the hydroxymethyl compound's involvement in patents spanning processes, formulations, and impurity profiling across six distinct sartan APIs yields a broader intellectual property footprint. The compound has been the subject of dedicated forced degradation studies, with validated stability-indicating HPLC methods capable of resolving it from losartan potassium and eleven co-occurring impurities and degradation products [2]. Additional recent literature describes simultaneous detection methods—including supercritical fluid chromatography (SFC) and LC-HRMS—that specifically include this impurity alongside nitrosamine and azido impurities in sartan pharmaceuticals [3].

Patent landscape Literature coverage Industrial relevance Procurement due diligence

Procurement-Driven Application Scenarios for 2'-[(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol (CAS 160514-13-6)


Multi-Product Generic Pharmaceutical QC Laboratory: Single Impurity Reference Standard for Six Sartan ANDA Programs

A generic pharmaceutical manufacturer holding ANDA filings for losartan, valsartan, irbesartan, candesartan cilexetil, olmesartan medoxomil, and telmisartan can qualify and inventory a single lot of this EP-recognized hydroxymethyl impurity reference standard to support method validation, system suitability testing, and batch release across all six drug substance programs . The validated gradient HPLC method of Qiu et al. (2015) already demonstrates simultaneous quantification of this impurity alongside losartan potassium and eleven related impurities with r > 0.9995 and recovery rates of 97.00–103.00% [1]. This multi-program applicability directly reduces the number of impurity reference standards requiring qualification, inventory management, and periodic re-certification.

Synthetic Process Development: Hydroxymethyl Intermediate for Sartan API Manufacturing Route Scouting

Process chemistry teams developing or optimizing convergent sartan API manufacturing routes can utilize this compound as the key biphenyl-tetrazole intermediate bearing a reactive 4'-hydroxymethyl handle. The hydroxymethyl group enables direct coupling with imidazole/imidazoline moieties to assemble the final API scaffold, or can be oxidized to the carboxylic acid metabolite EXP3174 for structure-activity relationship studies . Documented synthetic methodologies include Grignard-mediated coupling (US Patent 5,252,753, 72–82% yield), Fe/SiO₂-catalyzed one-pot multicomponent reactions (up to 92% yield), and solid-phase Suzuki approaches, providing multiple validated starting points for scale-up [1].

Regulatory Method Validation (AMV) for ANDA/DMF Submission: Pharmacopoeial Traceability and Structure Elucidation

Analytical development teams preparing method validation packages for ANDA or DMF submissions can procure this compound with full Structure Elucidation Reports (SER) and documented traceability against USP or EP pharmacopeial standards from vendors such as Veeprho and SynZeal . The availability of orthogonal identity confirmation (¹H-NMR, IR, ESI-MS) and potency determination by mass balance (HPLC purity corrected for water content by KF) satisfies ICH Q2(R1) and Q7 requirements for impurity reference standard qualification [1]. The compound's explicit listing in the European Pharmacopoeia Losartan Potassium monograph (2232) provides a direct regulatory citation for its use as a system suitability marker in compendial HPLC methods [2].

Forced Degradation and Stability-Indicating Method Development for Sartan Drug Products

Stability study design for sartan-containing drug products requires impurity reference standards that represent both process-related and potential degradation products. This compound, as the hydroxymethyl impurity present in the synthetic pathway of six sartan APIs, serves as a critical marker for monitoring residual starting material/intermediate carryover . The validated HPLC method achieving baseline resolution of this impurity from losartan potassium and eleven co-eluting species (LOD in ng/mL range) [1] can be adapted for stability-indicating method development across multiple sartan drug products, supporting ICH Q1A(R2) stability protocols with a single qualified impurity reference standard.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2'-[(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.